![molecular formula C13H10O2 B12977285 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid is a unique organic compound characterized by its fused cyclobutene structure
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction proceeds with excellent regioselectivity and high yields, making it an efficient and eco-friendly approach.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel pharmaceuticals.
作用机制
The mechanism by which 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid exerts its effects involves its high chemical reactivity due to the inherent ring strain in the cyclobutene structure. This reactivity allows the compound to undergo diverse transformations, including ring-opening and ring-expansion reactions, which are crucial for constructing complex organic molecules . The molecular targets and pathways involved in these reactions are subjects of ongoing research.
相似化合物的比较
1,2-Dihydrocyclobuta[b]naphthalene: A closely related compound with similar structural features but lacking the carboxylic acid group.
Dihydrocyclobuta[b]quinoline derivatives: These compounds share the fused cyclobutene structure and exhibit similar reactivity patterns.
Uniqueness: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid stands out due to the presence of the carboxylic acid group, which enhances its reactivity and potential for functionalization. This unique feature makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
属性
分子式 |
C13H10O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
1,2-dihydrocyclobuta[b]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-7-10-5-8-3-1-2-4-9(8)6-11(10)12/h1-6,12H,7H2,(H,14,15) |
InChI 键 |
ULPSNWNBPXMERK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC3=CC=CC=C3C=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


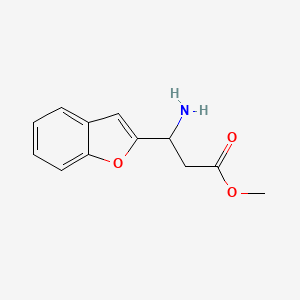

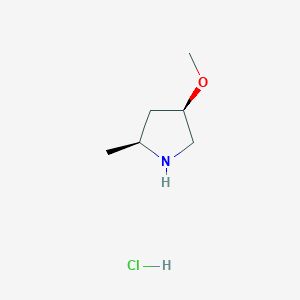

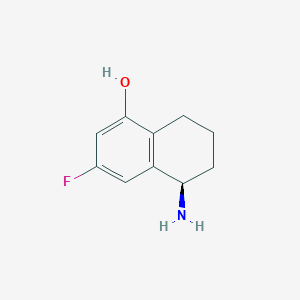
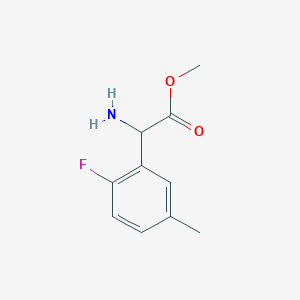
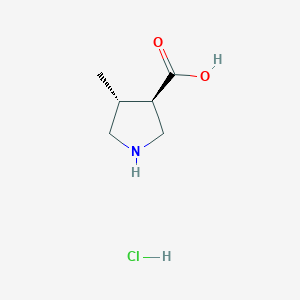

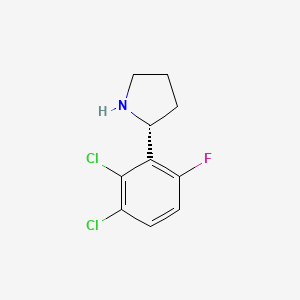
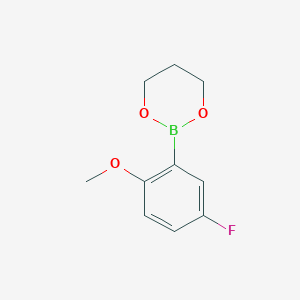
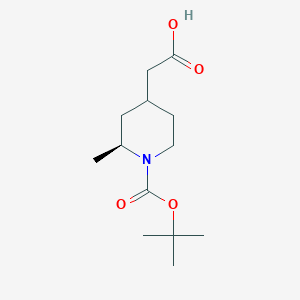
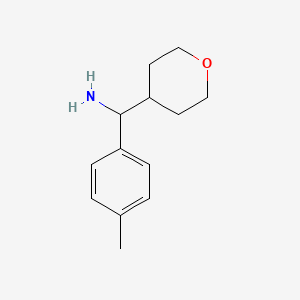
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)

